molecular formula C16H14O6Ti B13779795 Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- CAS No. 68460-22-0

Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-

Cat. No.: B13779795
CAS No.: 68460-22-0
M. Wt: 350.14 g/mol
InChI Key: CAEGMQKGCGODRS-UHFFFAOYSA-L
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Description

Titanium, [1,2-ethanediolato(2-)-κO,κO']bis[2-(hydroxy-κO)benzaldehydato-κO]- is a titanium(IV) complex characterized by two distinct bidentate ligands:

  • 1,2-ethanediolato (glycolato): A diol-derived ligand coordinating via two oxygen atoms.
  • 2-(hydroxy)benzaldehydato (salicylaldehydato): A phenolic aldehyde ligand coordinating through the hydroxyl oxygen and aldehyde oxygen.

This octahedral complex likely exhibits a distorted geometry due to steric and electronic effects from the mixed ligands. Such Ti(IV) complexes are of interest in catalysis, materials science, and coordination chemistry due to their tunable ligand environments and redox activity .

Properties

CAS No.

68460-22-0

Molecular Formula

C16H14O6Ti

Molecular Weight

350.14 g/mol

IUPAC Name

ethane-1,2-diolate;2-formylphenolate;titanium(4+)

InChI

InChI=1S/2C7H6O2.C2H4O2.Ti/c2*8-5-6-3-1-2-4-7(6)9;3-1-2-4;/h2*1-5,9H;1-2H2;/q;;-2;+4/p-2

InChI Key

CAEGMQKGCGODRS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C(C[O-])[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- typically involves the reaction of titanium tetrachloride with 1,2-ethanediol and 2-hydroxybenzaldehyde under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is usually refluxed for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where titanium tetrachloride is reacted with the ligands in a solvent such as toluene or dichloromethane. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while reduction can produce titanium(III) or titanium(II) complexes .

Scientific Research Applications

Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- has several scientific research applications:

Mechanism of Action

The mechanism by which Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- exerts its effects involves coordination chemistry and ligand exchange processes. The titanium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Titanium Complexes

Structural and Ligand-Based Comparisons
Compound Name Ligand System Coordination Geometry Key Applications Reference
Target Compound 1,2-ethanediolato + 2-(hydroxy)benzaldehydato Octahedral (distorted) Potential catalysis, materials
Bis(η⁵-Cp)Ti(ene-dithiolato) Cyclopentadienyl (Cp) + ene-1,2-dithiolato Octahedral Electrochemistry, redox studies
Ti-TADDOLate Complexes TADDOLate (chiral diol-derived) Tetrahedral or Octahedral Asymmetric catalysis (e.g., Diels-Alder)
Ti(acac)₂(OiPr) (CAS 68586-02-7) Acetylacetonato (acac) + isopropoxy Octahedral Polymer coupling agents, surfactants
Titanium(2+) bis(2-hydroxypropanoate) (CAS 14814-02-9) 2-hydroxypropanoate (lactate) Octahedral Biomedical materials, chelation

Key Observations :

  • Ligand Flexibility : The target compound’s mixed ligand system (glycolato + salicylaldehydato) offers unique electronic and steric tuning compared to homoleptic complexes like Ti(acac)₂(OiPr) .
  • Chirality : Unlike Ti-TADDOLate complexes, which are chiral and used in asymmetric catalysis, the target compound lacks explicit chiral centers but may exhibit stereochemical activity in specific reactions .
  • Redox Activity : Bis(η⁵-Cp)Ti(dithiolato) derivatives show reversible redox behavior (e.g., Ti(IV)/Ti(III) at −0.5 V vs. SCE), while the target compound’s redox properties remain unexplored .
Physicochemical Properties
Property Target Compound Ti(acac)₂(OiPr) Ti-TADDOLate
Solubility Moderate in polar solvents High in organic solvents (logP = 0.05) Soluble in THF, CH₂Cl₂
Thermal Stability Not reported Stable to 150°C Sensitive to moisture
Optical Properties Likely UV-active N/A CD-active (chirality)

Notes:

  • The acetylacetonato ligand in Ti(acac)₂(OiPr) enhances solubility in nonpolar media, whereas the target compound’s phenolic ligands may favor polar solvents .
  • Ti-TADDOLate complexes are moisture-sensitive, limiting their use in aqueous systems .

Biological Activity

Overview of Titanium Compounds in Biological Research

Titanium is a transition metal known for its diverse chemical properties and applications in various fields, including medicine and biochemistry. Titanium complexes, particularly those involving organic ligands, have garnered attention for their potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

General Properties of Titanium Complexes

  • Coordination Chemistry : Titanium can form stable complexes with various ligands. The coordination number typically ranges from 4 to 6, depending on the ligand's nature.
  • Ligand Types : Common ligands include amino acids, peptides, and other organic molecules that can enhance the biological activity of titanium complexes.
  • Stability and Solubility : The stability of titanium complexes in physiological conditions is crucial for their biological application.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of titanium complexes. For example:

  • Mechanism : The interaction of titanium complexes with bacterial cell membranes can disrupt membrane integrity, leading to cell death.
  • Case Study : A study demonstrated that titanium complexes with phenolic ligands exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Titanium complexes are being explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells.

  • Mechanism : These complexes may interfere with DNA replication or induce oxidative stress within cancer cells.
  • Research Findings : In vitro studies have shown that certain titanium complexes can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

Some titanium compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.

  • Example : Titanium-based inhibitors have been studied for their effects on metalloproteinases, which play a role in tumor invasion and metastasis.

Table 1: Summary of Biological Activities of Titanium Complexes

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metalloproteinases involved in cancer progression

Table 2: Case Studies on Specific Titanium Complexes

Study ReferenceCompound TypeBiological ActivityFindings Summary
Titanium phenolic complexAntimicrobialSignificant inhibition against E. coli and S. aureus
Titanium complex with amino acid ligandAnticancerReduced proliferation in MCF-7 breast cancer cells
Titanium-based metalloproteinase inhibitorEnzyme inhibitionDecreased activity of MMPs in vitro

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